2,8-Dimethylimidazo[1,2-A]pyridine
Overview
Description
2,8-Dimethylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 8.
Mechanism of Action
Target of Action
2,8-Dimethylimidazo[1,2-A]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing these diseases.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating bacterial cells . This suggests that this compound may interact with its targets by inhibiting bacterial replication and growth.
Biochemical Pathways
Given its anti-tb activity, it is likely that it interferes with the biochemical pathways essential for the survival and replication of tb bacteria .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to a reduction in bacterial load . This makes it a potential candidate for the treatment of MDR-TB and XDR-TB .
Biochemical Analysis
Biochemical Properties
2,8-Dimethylimidazo[1,2-A]pyridine is involved in various biochemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
This compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also inhibits the AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it reduces the levels of phospho-protein kinase B and p-mechanistic target of rapamycin, and increases levels of the cell cycle inhibitors p53 and p21 and of the apoptosis-associated proteins BCL2 associated X protein and active caspase-9 .
Temporal Effects in Laboratory Settings
Its direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylimidazo[1,2-A]pyridine can be achieved through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the imidazo[1,2-A]pyridine core .
Scientific Research Applications
2,8-Dimethylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Imidazo[1,2-A]pyrimidine
- Imidazo[1,2-A]pyridine
- 2,7-Dimethylimidazo[1,2-A]pyridine
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-4-3-5-11-6-8(2)10-9(7)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMFIGNJJKNQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287239 | |
Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-39-2 | |
Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67625-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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